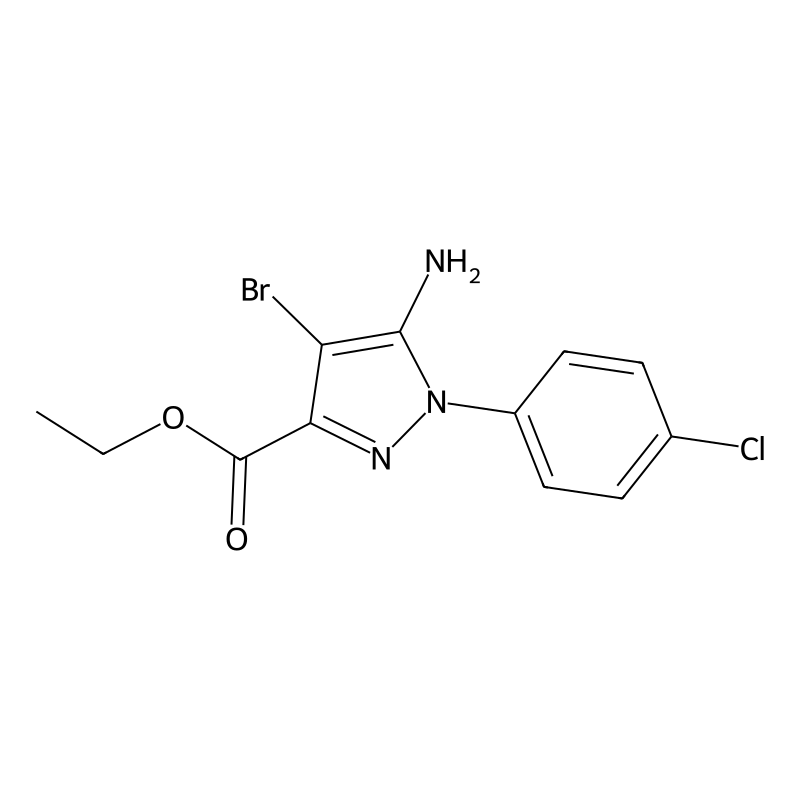

Ethyl 5-amino-4-bromo-1-(4-chlorophenyl)pyrazole-3-carboxylate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ethyl 5-amino-4-bromo-1-(4-chlorophenyl)pyrazole-3-carboxylate is a synthetic organic compound belonging to the class of pyrazole derivatives. It features a pyrazole ring that is substituted with an amino group, a bromine atom, and a 4-chlorophenyl group. The presence of the ethyl ester functional group enhances its solubility and bioavailability, making it a candidate for various pharmaceutical applications. Its molecular formula is , and it has a molecular weight of approximately 344.59 g/mol .

- Oxidation: The amino group can be oxidized to form nitro derivatives.

- Reduction: The bromo and chlorophenyl groups can be reduced under specific conditions.

- Substitution: The bromo group can undergo nucleophilic substitution with other nucleophiles such as amines or thiols.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium azide for substitution reactions .

Research indicates that Ethyl 5-amino-4-bromo-1-(4-chlorophenyl)pyrazole-3-carboxylate exhibits significant biological activity, particularly as a bradykinin B1 receptor antagonist. This activity suggests potential therapeutic applications in treating conditions related to pain and inflammation, as bradykinin is known to mediate these processes in mammals. Additionally, derivatives of this compound have shown promise in managing diseases such as septic shock and other inflammatory disorders.

The synthesis of Ethyl 5-amino-4-bromo-1-(4-chlorophenyl)pyrazole-3-carboxylate typically involves the reaction of 4-bromo-1-(4-chlorophenyl)pyrazole-3-carboxylic acid with ethylamine under controlled conditions. This reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product. Industrial production may involve similar synthetic routes but optimized for yield and purity using continuous flow reactors and advanced purification techniques like crystallization or chromatography .

Ethyl 5-amino-4-bromo-1-(4-chlorophenyl)pyrazole-3-carboxylate has several applications in various fields:

- Chemistry: Serves as an intermediate in the synthesis of more complex organic molecules.

- Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

- Medicine: Explored for use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

- Industry: Utilized in developing new materials with specific electronic or optical properties .

Interaction studies involving Ethyl 5-amino-4-bromo-1-(4-chlorophenyl)pyrazole-3-carboxylate typically assess its binding affinity and efficacy at bradykinin B1 receptors. These studies help elucidate its mechanism of action and potential therapeutic effects, providing insights into dosage and formulation strategies for clinical applications. Understanding these interactions is crucial for optimizing its use in therapeutic settings.

Several compounds share structural features with Ethyl 5-amino-4-bromo-1-(4-chlorophenyl)pyrazole-3-carboxylate. Notable examples include:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Bromo-5-(2-chloro-benzoylamino)-1H-pyrazole-3-carboxylic acid | Similar pyrazole core; additional benzoyl group | Bradykinin B1 receptor antagonist |

| 3-(2-Chlorobenzoylamino)-4-fluoro-N-[2-(4-methylpiperidin-1-yl)ethyl]-1H-pyrazole | Fluorine substitution; piperidine moiety | Potential analgesic properties |

| 3-[2-Chlorobenzoylamino]-N-[3r]-5-ethyl-4-oxo-2,3-dihydro-1H-benzoxazepin | Benzoxazepine structure; altered activity profile | Antimicrobial activity |

The uniqueness of Ethyl 5-amino-4-bromo-1-(4-chlorophenyl)pyrazole-3-carboxylate lies in its specific combination of functional groups that confer distinct pharmacological properties, particularly its selective antagonism at bradykinin B1 receptors. This specificity may offer advantages over similar compounds that exhibit broader or less targeted activities.